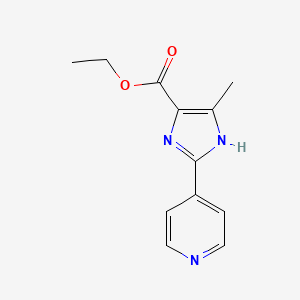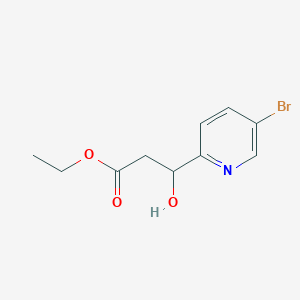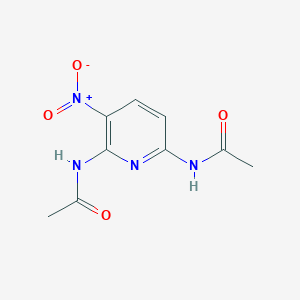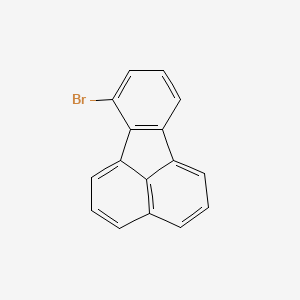
7-Bromofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromofluoranthene is an organic compound classified as a polycyclic aromatic hydrocarbon. It is a derivative of fluoranthene, where a bromine atom is substituted at the 7th position of the fluoranthene structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, and environmental science .
Métodos De Preparación
The synthesis of 7-Bromofluoranthene typically involves the bromination of fluoranthene. One common method is the reaction of fluoranthene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position . Industrial production methods may involve similar bromination reactions but on a larger scale, with additional purification steps to obtain high-purity this compound .
Análisis De Reacciones Químicas
7-Bromofluoranthene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form different oxygen-containing derivatives.
Reduction Reactions: The bromine atom can be reduced to form fluoranthene. Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Bromofluoranthene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Environmental Science: It is used as a marker for studying the presence and effects of polycyclic aromatic hydrocarbons in the environment.
Medicine: Research is ongoing to understand its potential therapeutic applications and toxicological effects.
Mecanismo De Acción
The mechanism by which 7-Bromofluoranthene exerts its effects involves the activation of various molecular pathways. It induces pro-inflammatory responses through the phosphorylation of NF-κB and its upstream factors, including p38 MAPK, ERK, and JNK. Additionally, it leads to the overproduction of intracellular reactive oxygen species, which is associated with the downregulation of antioxidant enzymes like superoxide dismutase and catalase . These molecular events contribute to its biological effects, such as vascular endothelial dysfunction.
Comparación Con Compuestos Similares
7-Bromofluoranthene can be compared with other brominated fluoranthene derivatives, such as:
2-Bromofluoranthene: Similar in structure but with the bromine atom at the 2nd position.
3-Bromofluoranthene: Bromine atom at the 3rd position, known for its distinct chemical properties and applications.
8-Bromofluoranthene: Bromine atom at the 8th position, used in different research contexts.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and effects.
Propiedades
Fórmula molecular |
C16H9Br |
|---|---|
Peso molecular |
281.15 g/mol |
Nombre IUPAC |
7-bromofluoranthene |
InChI |
InChI=1S/C16H9Br/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H |
Clave InChI |
QBJGYGJYPPHLOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


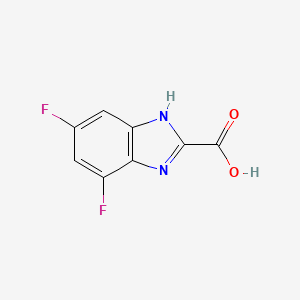
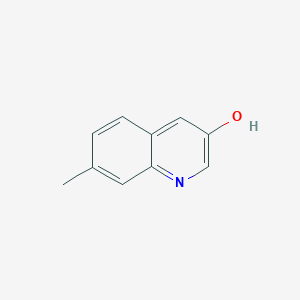


![8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13689828.png)



![1'-Benzylspiro[isochromane-3,4'-piperidin]-1-one hydrochloride](/img/structure/B13689869.png)
